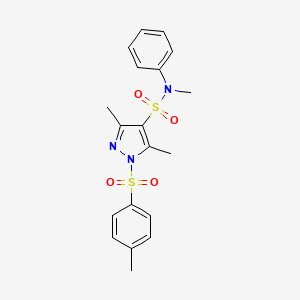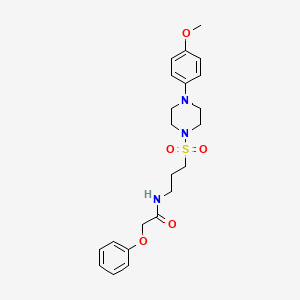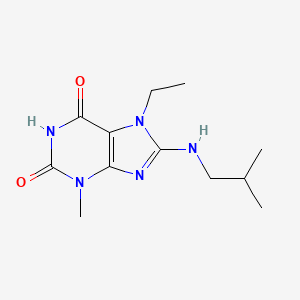
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is known for its biological activities and has garnered significant attention in various fields of scientific research. It is structurally related to naturally occurring purines, which are crucial components of nucleic acids. This compound features modifications that enhance its potential for medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps. Typically, the synthetic route starts with the alkylation of the purine ring to introduce the ethyl and methyl groups. Subsequent amination reactions involving isobutylamine under controlled conditions lead to the final compound. Reaction conditions often require a basic or acidic catalyst to facilitate these transformations.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Continuous flow reactors and advanced separation techniques are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: : Hydrogenation using palladium on carbon or sodium borohydride under mild conditions.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Major Products: : These reactions can yield derivatives with modified functional groups, enhancing or altering the compound's biological activity and solubility. For instance, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Plays a role in understanding nucleic acid interactions and purine metabolism.
Medicine: : Investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The compound exerts its biological effects primarily through interactions with cellular enzymes and receptors. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis or as an agonist/antagonist at purine receptors. The pathways involved include modulation of cyclic AMP levels, affecting signal transduction processes and gene expression.
Comparison with Similar Compounds
Compared to other purine derivatives, 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is distinguished by its unique substitutions that enhance its lipophilicity and bioavailability. Similar compounds include:
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant effects.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases for bronchodilation.
Pentoxifylline (1-(5-Oxohexyl)-3,7-dimethylxanthine): : Employed in the treatment of peripheral vascular diseases.
These comparisons highlight the unique therapeutic potential and structural versatility of this compound, making it a compound of significant interest in ongoing research and development.
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-17-8-9(14-11(17)13-6-7(2)3)16(4)12(19)15-10(8)18/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZXQCJKQMHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2802805.png)
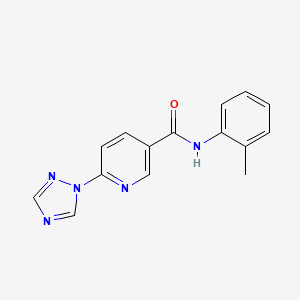
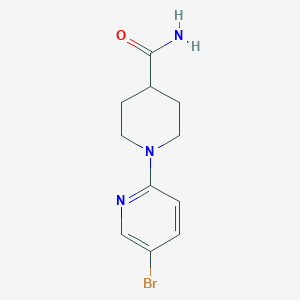
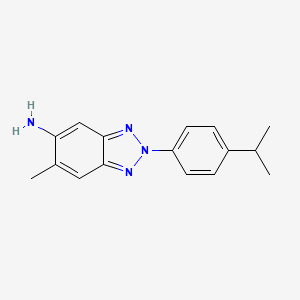

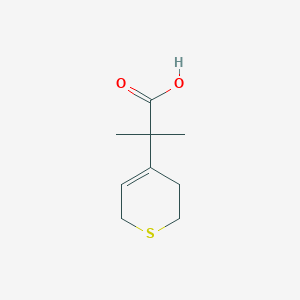
![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802813.png)
methanone](/img/structure/B2802814.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802815.png)
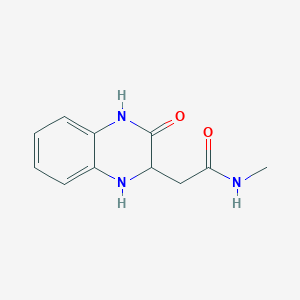
![5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2802822.png)
